



Application Note: Erythrosine B Staining for Viability Assessment of Adherent Mammalian Cells

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Compound of Interest		
Compound Name:	Erythrosine B	
Cat. No.:	B12517662	Get Quote

Introduction

Accurate assessment of cell viability is fundamental in cell biology research and crucial for applications ranging from routine cell culture monitoring to high-throughput screening in drug development. **Erythrosine B**, a cherry-pink xanthene dye, serves as a reliable and safer alternative to the commonly used Trypan Blue for determining the viability of adherent mammalian cells.[1][2][3] This vital stain operates on the principle of dye exclusion, whereby viable cells with intact plasma membranes prevent the dye from entering the cytoplasm.[3][4][5] In contrast, non-viable cells with compromised membrane integrity allow the dye to passively diffuse across the membrane, leading to the staining of intracellular proteins and rendering the cells pink or red.[4][5]

This application note provides a detailed protocol for the use of **Erythrosine B** to stain adherent mammalian cells directly in culture vessels, outlines its mechanism of action, and presents key quantitative data to guide experimental design. Notably, **Erythrosine B** offers several advantages over Trypan Blue, including lower cytotoxicity, greater stability, and enhanced reliability for staining cells in monolayer cultures.[1][2][6]

Principle of the Method

The utility of **Erythrosine B** as a vital stain is predicated on the selective permeability of the plasma membrane of live cells. Healthy, viable cells actively maintain membrane integrity,



effectively excluding the negatively charged **Erythrosine B** molecules.[7] Conversely, cells undergoing necrosis or late-stage apoptosis lose this barrier function, allowing the dye to enter and bind to intracellular components, thus staining the dead cells.[4] This clear distinction between stained (non-viable) and unstained (viable) cells allows for straightforward quantification of cell viability using brightfield microscopy.

Materials and Reagents

- Erythrosine B powder (e.g., Sigma-Aldrich, Cat. No. 198269)
- Phosphate-Buffered Saline (PBS), sterile
- Tris-HCl buffer (0.1 M, pH 7.4)
- · Sterile distilled water
- Adherent mammalian cells cultured in multi-well plates, flasks, or on coverslips
- · Brightfield microscope with a camera
- Hemocytometer or automated cell counter (for optional cell counting of a detached sample)

Experimental Protocols Preparation of Erythrosine B Stock and Working Solutions

Erythrosine B Stock Solution (e.g., 2% w/v):

- Prepare 0.1 M Tris-HCl buffer: In a 50 mL tube, dilute 1 M Tris-HCl buffer 1:10 by adding 45 mL of sterile distilled water to 5 mL of 1 M Tris-HCl buffer.[6]
- Weigh 0.8 g of **Erythrosine B** powder and add it to a 50 mL tube.[6]
- Add the 0.1 M Tris-HCl buffer to the tube to a final volume of 40 mL to achieve a 2% (w/w) solution.[6]
- Vortex thoroughly until the powder is completely dissolved.



Store the stock solution protected from light at 4°C.

Erythrosine B Working Solution (e.g., 0.1% w/v):

- In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.[6]
- Add 0.5 mL of 1 M Tris-HCl buffer and vortex to mix.[6]
- Remove 0.5 mL of this buffered solution.[6]
- Add 0.5 mL of the 2% Erythrosine B stock solution to the 9.5 mL of buffered water to yield a
 0.1% working solution.[6]
- Alternatively, a working solution of 0.02% w/v in PBS is also commonly used.[3]

Staining Protocol for Adherent Mammalian Cells

This protocol is designed for direct staining of adherent cells in their culture vessel.

- Aspirate Culture Medium: Carefully aspirate the cell culture medium from the well or flask containing the adherent cells.
- Wash with PBS (Optional but Recommended): Gently wash the cell monolayer once with an appropriate volume of sterile PBS to remove any residual serum and floating dead cells.
 Serum proteins can bind to Erythrosine B, potentially affecting staining efficiency.[7]
- Add Erythrosine B Working Solution: Add a sufficient volume of the Erythrosine B working solution to completely cover the cell monolayer. The recommended concentration may vary depending on the presence of serum in the staining medium (see table below).
- Incubate: Incubate the cells at room temperature or 37°C. Incubation times can vary depending on the cell line and experimental conditions.[7] A typical incubation period is 1-15 minutes.[6][7]
- Visualize and Quantify:
 - Place the culture vessel on the stage of a brightfield microscope.



- Observe the cells: viable cells will appear bright and unstained, while non-viable cells will be stained pink or red.
- Capture images from several random fields of view for quantification.
- Count the number of stained (non-viable) and unstained (viable) cells in each field.
- Calculate Cell Viability:
 - Cell Viability (%) = (Number of unstained cells / Total number of cells) x 100

Data Presentation

The following tables summarize key quantitative parameters for **Erythrosine B** staining.

Table 1: Recommended Staining Conditions for Adherent Cells

Parameter	Recommended Range	Notes
Working Concentration	0.02% - 0.2% (w/v)	In serum-free media, 0.06% is a good starting point.[7] In the presence of serum (e.g., 5% FBS), a higher concentration of ≥0.2% is recommended as serum proteins can bind the dye.[7]
Incubation Time	1 - 15 minutes	For rapid dead cell staining, 1 minute is often sufficient.[6][7] For some cell lines, longer incubation (10-15 min) might be used, but be aware that Erythrosine B can be toxic with prolonged exposure.[7]
Incubation Temperature	Room Temperature or 37°C	37°C may accelerate staining in some cases.[7]

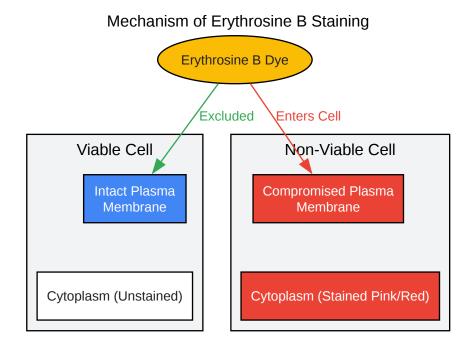
Table 2: Comparison of Erythrosine B and Trypan Blue for Adherent Cell Staining



Feature	Erythrosine B	Trypan Blue
Staining of Dead Cells	Stains dead cells cherry- pink/red.[1]	Stains dead cells blue.[1]
Reliability for Monolayers	More reliable; stains a higher percentage of lethally treated monolayer cells.[1][2]	Less reliable; may only stain up to 60% of dead cells in a monolayer.[1][2]
Toxicity to Live Cells	Generally non-toxic for short incubation periods (<2 hours). [6][8] However, can be lethal with prolonged exposure.[7]	Known to be cytotoxic and carcinogenic.[3]
Serum Interference	Yes, serum proteins bind the dye, requiring higher concentrations for effective staining.[7]	Yes, also binds to serum proteins.[8]
Time to Stain Dead Cells	Rapid, as fast as 1 minute.[6]	Slower, may take over 50 minutes for optimal staining.[8]

Visualizations Mechanism of Action



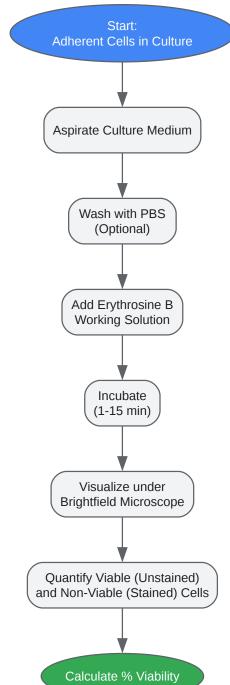


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Caption: Mechanism of **Erythrosine B** as a vital stain.

Experimental Workflow





Erythrosine B Staining Workflow for Adherent Cells

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Caption: Experimental workflow for **Erythrosine B** staining.



Troubleshooting and Considerations

- Toxicity of **Erythrosine B**: While less toxic than Trypan Blue, **Erythrosine B** can be lethal to live cells upon prolonged exposure.[7] It is crucial to adhere to the recommended incubation times.
- Effect of Serum: The presence of serum in the culture medium can interfere with staining by binding to **Erythrosine B**.[7] It is advisable to wash cells with PBS before staining or use a higher concentration of the dye if staining in serum-containing medium.
- pH of Staining Solution: Ensure the PBS or buffer used for the working solution is at a physiological pH (7.2-7.4) to avoid inducing cell stress during the staining procedure.
- Phototoxicity: Erythrosine B is a photosensitizer.[9] While generally not an issue for standard brightfield microscopy, prolonged exposure to high-intensity light should be minimized to avoid potential phototoxic effects.

Conclusion

Erythrosine B is a highly effective and safer alternative to Trypan Blue for the viability assessment of adherent mammalian cells.[1][2][3] Its rapid action and clear differentiation between live and dead cells make it a convenient tool for routine cell culture and various experimental applications. By following the detailed protocol and considering the factors outlined in this application note, researchers can obtain reliable and consistent cell viability data.

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